

# Comprehensive NMR Analysis of 1-Methyl-3-methylenecyclobutanecarbonitrile: A Guide to Structural Elucidation

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## Compound of Interest

**Compound Name:** 1-Methyl-3-methylenecyclobutanecarbonitrile

**Cat. No.:** B1359729

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## Introduction

**1-Methyl-3-methylenecyclobutanecarbonitrile** is a small organic molecule featuring a strained four-membered ring, a quaternary carbon center, an exocyclic double bond, and a nitrile functional group. This unique combination of structural motifs presents a valuable case study for unambiguous molecular characterization. The precise determination of its chemical structure is a prerequisite for understanding its reactivity, potential biological activity, and utility as a building block in medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic compounds in solution. This application note provides a detailed, in-depth guide to the complete structural assignment of **1-Methyl-3-methylenecyclobutanecarbonitrile** using a suite of modern NMR experiments. We move beyond a simple listing of data to explain the causality behind experimental choices and the logic of spectral interpretation. This guide details the protocols for sample preparation and data acquisition and provides a thorough analysis of 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ , DEPT-135) and 2D (COSY, HSQC) NMR spectra to achieve a self-validating and authoritative structural confirmation.

## Molecular Structure and Numbering Scheme

For clarity in spectral assignment, the following IUPAC-consistent numbering scheme is used for **1-Methyl-3-methylenecyclobutanecarbonitrile**.

Caption: Numbering scheme for **1-Methyl-3-methylenecyclobutanecarbonitrile**.

## Experimental Protocols

### Part 1: Sample Preparation

The quality of NMR data is directly dependent on the purity of the sample and the proper choice of solvent.

Materials:

- **1-Methyl-3-methylenecyclobutanecarbonitrile** (5-10 mg)
- Deuterated chloroform ( $\text{CDCl}_3$ , 99.8 atom % D)
- Tetramethylsilane (TMS, 0.03% v/v in  $\text{CDCl}_3$ ) as an internal standard
- High-precision 5 mm NMR tube
- Pipettes, vial, vortex mixer

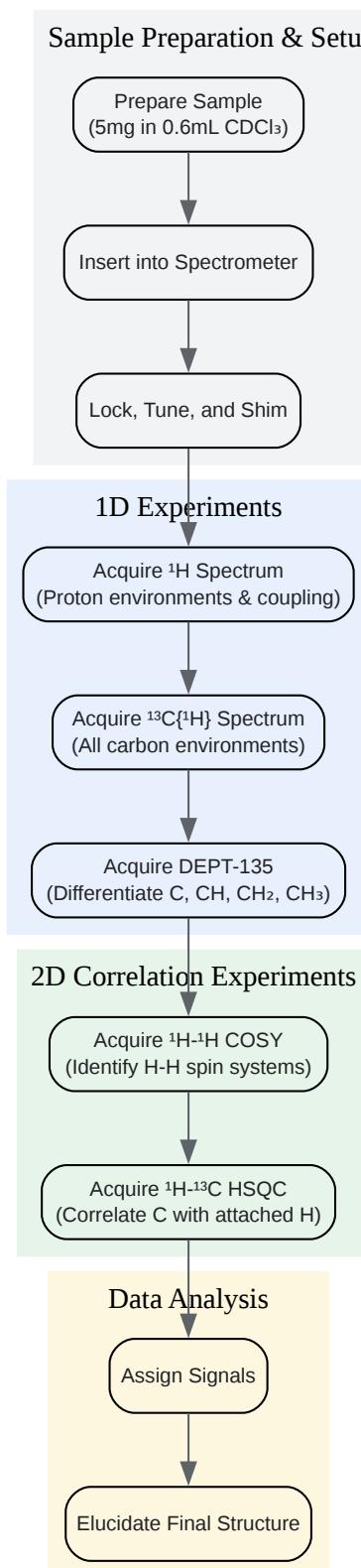
Protocol:

- Weighing: Accurately weigh approximately 5 mg of **1-Methyl-3-methylenecyclobutanecarbonitrile** into a clean, dry vial.
- Dissolution: Add 0.6 mL of  $\text{CDCl}_3$  containing TMS to the vial. The use of a deuterated solvent is critical to avoid a large, overwhelming solvent signal in the  $^1\text{H}$  NMR spectrum.<sup>[1]</sup>  $\text{CDCl}_3$  is chosen for its ability to dissolve a wide range of organic compounds and its relatively simple residual proton signal (a singlet at  $\delta$  7.26 ppm).<sup>[2][3]</sup>
- Homogenization: Gently vortex the mixture until the sample is completely dissolved, ensuring a homogenous solution.
- Transfer: Carefully transfer the solution into the NMR tube.

- Capping: Securely cap the NMR tube to prevent solvent evaporation.

## Part 2: NMR Data Acquisition Workflow

A systematic approach involving multiple NMR experiments is essential for a comprehensive structural analysis. The following workflow outlines the logical progression from simple 1D experiments to more complex 2D correlations.



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Caption: Workflow for NMR data acquisition and structural elucidation.

## Predicted Spectral Data and Interpretation

The following data is predicted based on established chemical shift principles and spectral data for analogous structures, such as methylenecyclobutane and various nitriles.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

### **<sup>1</sup>H NMR Spectral Analysis (Predicted, 500 MHz, CDCl<sub>3</sub>)**

The proton spectrum is expected to show four distinct signals. The symmetry of the molecule dictates that the protons on C2 are chemically equivalent to the protons on C4. However, within each CH<sub>2</sub> group, the two protons are diastereotopic and thus magnetically non-equivalent, leading to complex splitting patterns.

Signal Label	Predicted $\delta$ (ppm)	Multiplicity	Integration	Assignment	Rationale
H-6	~4.85	Multiplet (m)	2H	=CH <sub>2</sub>	Olefinic protons are significantly deshielded and appear in the characteristic vinylic region. [5]
H-2a, H-4a	~3.10	Multiplet (m)	2H	Ring CH <sub>2</sub>	These protons are deshielded by the adjacent nitrile and the exocyclic double bond.
H-2b, H-4b	~2.90	Multiplet (m)	2H	Ring CH <sub>2</sub>	Diastereotopic to H-2a/4a, appearing as a separate multiplet.
H-5	~1.60	Singlet (s)	3H	-CH <sub>3</sub>	Aliphatic methyl group on a quaternary carbon shows a singlet in the upfield region.

## <sup>13</sup>C NMR Spectral Analysis (Predicted, 125 MHz, CDCl<sub>3</sub>)

The broadband proton-decoupled  $^{13}\text{C}$  NMR spectrum is expected to display six distinct signals, corresponding to each unique carbon atom in the molecule.

Signal Label	Predicted $\delta$ (ppm)	Carbon Type (from DEPT)	Assignment	Rationale
C-3	~145.0	Quaternary (C)	=C(CH <sub>2</sub> )	The sp <sup>2</sup> quaternary carbon of the exocyclic double bond is the most deshielded carbon.[6]
C-CN	~120.0	Quaternary (C)	C≡N	The nitrile carbon appears in its characteristic chemical shift range of 115-125 ppm.[4]
C-6	~108.0	Methylene (CH <sub>2</sub> )	=CH <sub>2</sub>	The sp <sup>2</sup> methylene carbon is shielded relative to the substituted olefinic carbon C-3.[6]
C-2, C-4	~38.0	Methylene (CH <sub>2</sub> )	Ring CH <sub>2</sub>	Aliphatic sp <sup>3</sup> carbons of the cyclobutane ring. [8][9]
C-1	~32.0	Quaternary (C)	C(CH <sub>3</sub> )(CN)	The sp <sup>3</sup> quaternary carbon bearing the methyl and nitrile groups.
C-5	~25.0	Methyl (CH <sub>3</sub> )	-CH <sub>3</sub>	The methyl carbon appears

in the upfield  
aliphatic region.

## Elucidation using 2D NMR Spectroscopy

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations.

### DEPT-135: Differentiating Carbon Types

The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is a crucial step for identifying the number of protons attached to each carbon.[10][11] A DEPT-135 experiment for **1-Methyl-3-methylenecyclobutanecarbonitrile** will validate the assignments in the  $^{13}\text{C}$  NMR table:

- Positive Signals ( $\text{CH/CH}_3$ ): A positive signal is expected for the methyl carbon (C-5).
- Negative Signals ( $\text{CH}_2$ ): Negative signals (pointing down) are expected for the two ring methylene carbons (C-2, C-4) and the exocyclic methylene carbon (C-6).
- Absent Signals (Quaternary C): The signals for the three quaternary carbons (C-1, C-3, and C-CN) will be absent in the DEPT-135 spectrum.[12]

### $^1\text{H-}^1\text{H COSY}$ : Mapping the Proton Spin System

The COSY (Correlation Spectroscopy) experiment identifies protons that are spin-spin coupled, typically over two or three bonds.[13][14] This allows for the mapping of the proton framework of the molecule.

Caption: Expected  $^1\text{H-}^1\text{H COSY}$  correlations.

- Ring-Olefinic Correlation: Strong cross-peaks are expected between the olefinic protons ( $\text{H-6, } \delta \sim 4.85 \text{ ppm}$ ) and the adjacent ring protons ( $\text{H-2a/4a and H-2b/4b, } \delta \sim 3.10 \text{ and } \sim 2.90 \text{ ppm}$ ). This definitively connects the exocyclic methylene group to the cyclobutane ring at the C-3 position.

- Geminal Correlation: A cross-peak will be observed between the diastereotopic geminal protons H-2a/4a and H-2b/4b, confirming their assignment to the same  $\text{CH}_2$  groups.
- No Correlation: The methyl singlet (H-5,  $\delta \sim 1.60$  ppm) will show no cross-peaks, confirming its isolation from other protons, consistent with it being attached to the quaternary carbon C-1.

## **$^1\text{H}$ - $^{13}\text{C}$ HSQC: The Definitive C-H Connection**

The Heteronuclear Single Quantum Coherence (HSQC) experiment provides the final piece of the puzzle by correlating each proton with the carbon to which it is directly attached (one-bond J-coupling). This is the most reliable method for assigning carbon signals for all protonated carbons.

Expected HSQC Correlations:

- The olefinic proton signal at  $\sim 4.85$  ppm (H-6) will show a correlation cross-peak to the olefinic carbon signal at  $\sim 108.0$  ppm (C-6).
- The ring proton signals at  $\sim 3.10$  and  $\sim 2.90$  ppm (H-2, H-4) will show a cross-peak to the aliphatic ring carbon signal at  $\sim 38.0$  ppm (C-2, C-4).
- The methyl proton signal at  $\sim 1.60$  ppm (H-5) will show a cross-peak to the methyl carbon signal at  $\sim 25.0$  ppm (C-5).

This experiment provides an unambiguous, self-validating link between the  $^1\text{H}$  and  $^{13}\text{C}$  spectral data, confirming the assignments of all carbons bearing protons.

## **Conclusion**

The comprehensive structural analysis of **1-Methyl-3-methylenecyclobutanecarbonitrile** is readily achieved through a logical and systematic application of 1D and 2D NMR spectroscopy. The  $^1\text{H}$  and  $^{13}\text{C}$  spectra provide the initial chemical shift and integration data. The DEPT-135 experiment confidently distinguishes between methyl, methylene, and quaternary carbons. The COSY spectrum maps the proton connectivity framework, and the HSQC experiment provides the definitive link between the proton and carbon skeletons. Together, these techniques offer a powerful, multi-faceted approach that validates each assignment, leading to the unequivocal

structural elucidation of the target molecule. This methodology serves as a robust template for the characterization of novel small molecules in drug discovery and chemical research.

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